

# Application Notes and Protocols for DS79932728 in In Vivo Research

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Compound of Interest		
Compound Name:	DS79932728	
Cat. No.:	B15568956	Get Quote

### Introduction

**DS79932728** is a potent and orally bioavailable inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. In the context of hemoglobinopathies such as  $\beta$ -thalassemia and sickle cell disease, the reactivation of fetal hemoglobin (HbF) expression is a promising therapeutic strategy. **DS79932728** has been shown to induce y-globin (a component of HbF) production, offering a potential avenue for the treatment of these conditions. These application notes provide detailed protocols for the in vivo administration of **DS79932728** based on preclinical studies.

# **Mechanism of Action**

**DS79932728** functions by inhibiting the catalytic activity of the G9a/GLP complex. This inhibition leads to a reduction in H3K9me2 levels at the γ-globin gene promoters. The decrease in this repressive histone mark facilitates the recruitment of the LDB1-containing complex to the γ-globin promoters. This, in turn, promotes the interaction between the locus control region (LCR) and the γ-globin genes, leading to the reactivation of γ-globin gene expression and subsequent production of fetal hemoglobin.[1][2] Recent studies also suggest the involvement of the long non-coding RNA BGLT3 in the induction of γ-globin by G9a inhibitors.[3][4]

# **Signaling Pathway Diagram**





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Caption: **DS79932728** signaling pathway for fetal hemoglobin induction.

# **Dosage and Administration Data**

The following table summarizes the quantitative data for the in vivo administration of **DS79932728** in a preclinical model.

Parameter	Value	Reference
Animal Model	Phlebotomized Cynomolgus Monkey	[5]
Dosage	15 mg/kg	_
Administration Route	Oral (p.o.)	
Dosing Frequency	Twice Daily	
Treatment Duration	5 Days	-
Dosing Vehicle	0.5% Methylcellulose (MC) solution	

# Experimental Protocols In Vivo Efficacy Study in a Phlebotomized Cynomolgus Monkey Model

This protocol is based on the methodology described for evaluating the in vivo efficacy of **DS79932728** in inducing fetal hemoglobin.

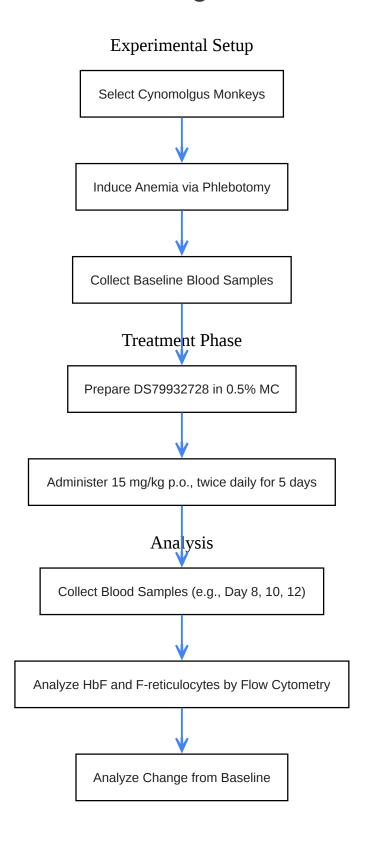


#### 1. Animal Model and Acclimation:

- Use healthy, adult male cynomolgus monkeys.
- Acclimate the animals to the housing conditions for a suitable period before the start of the experiment.
- Establish an anemia model by performing phlebotomy (blood collection) three times a week until blood hemoglobin levels are below 10.5 g/dL.
- 2. Preparation of Dosing Solution:
- Prepare a suspension of **DS79932728** in 0.5% methylcellulose (MC) solution.
- Ensure the suspension is homogeneous before each administration.
- 3. Administration of **DS79932728**:
- Administer DS79932728 orally (p.o.) at a dose of 15 mg/kg.
- The dosing volume should be calculated based on the most recent body weight of each animal.
- Administer the compound twice daily for a total of 5 consecutive days.
- 4. Monitoring and Sample Collection:
- Monitor the animals for any adverse effects throughout the study period.
- Collect blood samples at baseline (before treatment) and at specified time points during and after the treatment period (e.g., Days 8, 10, and 12 post-initiation of treatment) for analysis.
- 5. Endpoint Analysis:
- Measure the levels of fetal hemoglobin (HbF) and F-reticulocytes (F-rets) using appropriate methods such as flow cytometry.
- Analyze the data to determine the change in HbF and F-ret levels from baseline.



# **Experimental Workflow Diagram**



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Caption: In vivo experimental workflow for DS79932728.

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# References

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